molecular formula C17H18O4S B5804060 1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone

1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone

Cat. No. B5804060
M. Wt: 318.4 g/mol
InChI Key: MDGGHUWMIWKJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM is a member of the family of sulfonyl ketones, which are known to have a wide range of pharmacological activities.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is the inducible form of the enzyme that is upregulated in response to inflammation and tissue damage. By inhibiting COX-2, this compound reduces the production of prostaglandins and other inflammatory mediators, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic activities in various animal models of pain and inflammation. It has also been shown to have a favorable safety profile, with no significant adverse effects observed at therapeutic doses. This compound has been shown to be well-tolerated by animals and humans, with no significant toxicity or pharmacokinetic interactions reported.

Advantages and Limitations for Lab Experiments

1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar pharmacological activities. However, this compound has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to use in certain experiments. It is also important to note that this compound should be handled with care due to its potential toxicity.

Future Directions

There are several future directions for research on 1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, including the development of new analogs with improved pharmacological activities and the investigation of its potential use in other fields such as materials science and organic synthesis. This compound could also be studied further to understand its mechanism of action and to identify potential drug targets for the treatment of pain and inflammation-related disorders. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone involves the reaction of 4-methylbenzenesulfonyl chloride with 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, which leads to the formation of this compound as the final product. The purity and yield of this compound can be improved by using appropriate purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. This compound has also been investigated for its potential use as a building block in the synthesis of novel materials with unique properties such as high thermal stability and conductivity. In organic synthesis, this compound has been used as a reagent for the preparation of various functionalized compounds.

properties

IUPAC Name

1-(4-ethoxyphenyl)-2-(4-methylphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4S/c1-3-21-15-8-6-14(7-9-15)17(18)12-22(19,20)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGGHUWMIWKJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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